5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-3-4-11(2)13(7-10)15-9-26-18(20-15)21-17(23)14-8-12(19)5-6-16(14)22(24)25/h3-9H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPIIUVIYCCLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Electronic Effects
The target compound’s structural analogues differ primarily in substituents on the thiazole ring and benzamide moiety, which influence electronic properties, solubility, and bioactivity. Key examples include:
Table 1: Substituent Comparison of Thiazole-Containing Benzamides
Key Observations:
- In contrast, fluorine substituents () offer moderate electron withdrawal and improved metabolic stability.
- Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives () exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, which may alter binding modes compared to thiazole-based compounds.
Solubility and Physicochemical Properties
Substituents significantly impact solubility:
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, 2-bromoacetophenone, EtOH, reflux | 65–75 | |
| Benzamide coupling | 5-Chloro-2-nitrobenzoyl chloride, pyridine, DCM, 24h | 50–60 |
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, observable as downfield shifts (~8.5–9.0 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. In analogous compounds, N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at 414.06 for CHClNOS).
Q. Table 2: Representative Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR (DMSO-d6) | δ 8.42 (s, 1H, NO-adjacent H) | |
| X-ray Diffraction | N1–H1···N2 bond length: 2.89 Å |
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Use HPLC (≥95% purity) and elemental analysis to confirm batch consistency.
- Assay Conditions : Standardize protocols (e.g., pH 7.4 buffers, 37°C incubation) to minimize environmental effects on stability .
- Cell Line Specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity. For example, chloro-substituted benzamides show varying IC values due to differential membrane permeability .
Advanced: What strategies improve solubility and stability for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) to enhance aqueous solubility while avoiding precipitation .
- pH Adjustment : Stabilize the nitro group by maintaining pH > 6.0 to prevent hydrolysis.
- Lyophilization : Store lyophilized powder at -20°C under argon to prevent degradation .
Advanced: How are structure-activity relationship (SAR) studies designed for substituent optimization?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (e.g., F, Br), electron-donating groups (e.g., -OCH), or bulky substituents at the 2,5-dimethylphenyl position.
Biological Testing : Evaluate IC values against target enzymes (e.g., kinases) or pathogens. For example, chloro and nitro groups enhance antimicrobial activity by increasing electrophilicity .
Computational Modeling : Use DFT calculations to correlate substituent electronic effects (HOMO/LUMO) with activity trends .
Advanced: How do crystallographic data inform hydrogen-bonding interactions and polymorphism risks?
Methodological Answer:
- Hydrogen-Bond Analysis : In analogous structures, N–H···O/F interactions (e.g., C4–H4···F2) stabilize molecular packing. Centrosymmetric dimers may indicate polymorphism risks if packing modes vary .
- Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions. For example, a single endothermic peak suggests a pure crystalline form .
Advanced: What computational methods predict target binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The nitro group’s electrostatic potential may anchor the compound in hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable ligand-protein complexes .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of thiazole and benzamide byproducts .
- Recrystallization : Dissolve crude product in hot methanol and cool to -20°C for 12h to obtain high-purity crystals .
Advanced: How to troubleshoot low yields in the benzamide coupling step?
Methodological Answer:
- Catalyst Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Screening : Test anhydrous THF or DMF for improved solubility of the benzoyl chloride intermediate.
- Stoichiometry Adjustment : Use 1.2 equivalents of benzoyl chloride to ensure complete reaction .
Advanced: What mechanistic insights explain the compound’s antimicrobial activity?
Methodological Answer:
- Enzyme Inhibition : The nitro group may inhibit pyruvate:ferredoxin oxidoreductase (PFOR), disrupting anaerobic metabolism in pathogens. Structural analogs show IC values < 10 µM against Clostridium difficile .
- Membrane Disruption : Lipophilic substituents (e.g., 2,5-dimethylphenyl) enhance penetration into bacterial membranes, as evidenced by time-kill assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
